(+)-Cbi-cdpi2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

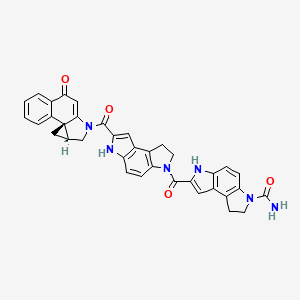

C36H28N6O4 |

|---|---|

分子量 |

608.6 g/mol |

IUPAC名 |

2-[2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |

InChI |

InChI=1S/C36H28N6O4/c37-35(46)41-12-10-20-23-13-27(38-26(23)6-8-30(20)41)33(44)40-11-9-19-22-14-28(39-25(22)5-7-29(19)40)34(45)42-17-18-16-36(18)24-4-2-1-3-21(24)31(43)15-32(36)42/h1-8,13-15,18,38-39H,9-12,16-17H2,(H2,37,46)/t18-,36-/m1/s1 |

InChIキー |

RFHRJOHMDOUTEF-NNIOICJLSA-N |

異性体SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |

正規SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-CBI-CDPI2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-CBI-CDPI2 is a highly potent synthetic small molecule belonging to the cyclopropabenzindole (CBI) class of DNA alkylating agents. It is an enhanced functional analog of the natural product CC-1065 and has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs). Its mechanism of action is centered on the sequence-selective alkylation of DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism: DNA Alkylation

The primary and most critical aspect of this compound's mechanism of action is its ability to covalently modify DNA. This interaction is highly specific and occurs through a well-defined chemical process.

1.1. Molecular Interaction with DNA

This compound is designed to fit snugly within the minor groove of the DNA double helix. Its curved shape and structural motifs allow for high-affinity, non-covalent binding, primarily to AT-rich sequences. This initial binding event is crucial for orienting the reactive cyclopropane ring of the CBI moiety in close proximity to its target.

The key chemical event is the alkylation of the N3 position of adenine bases. This occurs via a nucleophilic attack from the adenine N3 on the electrophilic cyclopropane ring of this compound. This reaction forms a stable, covalent adduct, effectively and irreversibly damaging the DNA structure at that specific site. The sequence selectivity for AT-rich regions is a hallmark of this class of compounds, and this compound is designed to target a 5-base pair AT-rich sequence (5'-AAAAA)[1].

1.2. Structural Consequences of DNA Alkylation

The formation of the bulky this compound-DNA adduct induces significant conformational changes in the DNA helix. These distortions include:

-

Bending and Unwinding: The covalent attachment of the drug molecule can cause a localized bending and unwinding of the DNA.

-

Disruption of Base Pairing: The alkylation at the N3 position of adenine interferes with the Watson-Crick base pairing with thymine on the complementary strand.

-

Inhibition of DNA Processing Enzymes: The distorted DNA structure can act as a roadblock for enzymes that interact with DNA, such as DNA polymerases and transcription factors, thereby inhibiting DNA replication and transcription.

Cellular Response to this compound-Induced DNA Damage

The alkylation of DNA by this compound triggers a complex and multifaceted cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.

2.1. Activation of the DNA Damage Response (DDR) Pathway

The cell recognizes the this compound-DNA adducts as a form of DNA damage, which leads to the activation of sensor kinases, primarily from the phosphatidylinositol 3-kinase-like kinase (PIKK) family, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).

-

ATM and ATR Activation: These kinases are activated in response to DNA double-strand breaks (which can arise from the processing of the primary adducts) and replication stress, respectively. They act as master regulators of the DDR, phosphorylating a multitude of downstream targets to coordinate the cellular response[2][3][4][5].

-

Downstream Signaling Cascade: Activated ATM and ATR phosphorylate and activate checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that mediate the key cellular outcomes of the DDR. A critical early event in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a beacon to recruit DNA repair proteins to the site of damage.

Below is a diagram illustrating the initial steps of the DDR pathway activated by this compound.

Caption: Initial steps of the DNA Damage Response pathway activated by this compound.

2.2. Cell Cycle Arrest

A primary outcome of the DDR activation is the transient arrest of the cell cycle. This provides the cell with an opportunity to repair the damaged DNA before proceeding with replication or mitosis, thus preventing the propagation of mutations.

-

G2/M Phase Arrest: Treatment with duocarmycin analogs, a class of compounds that includes this compound, has been shown to induce a robust arrest in the G2/M phase of the cell cycle. This is primarily mediated by the ATM/ATR-Chk1/Chk2 pathway, which leads to the inhibitory phosphorylation of Cdc25 phosphatases. Inactivated Cdc25 cannot activate the cyclin B1/CDK1 complex, which is essential for entry into mitosis.

The following diagram illustrates the signaling pathway leading to G2/M cell cycle arrest.

Caption: Signaling pathway leading to G2/M cell cycle arrest induced by this compound.

2.3. Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with potentially catastrophic genetic alterations.

-

p53-Dependent and Independent Pathways: The activation of ATM/ATR can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can induce the expression of pro-apoptotic proteins such as Bax and Puma, leading to the mitochondrial pathway of apoptosis. In cells with mutated or deficient p53, apoptosis can still be induced through p53-independent mechanisms, often involving the sustained activation of the DDR and cell cycle arrest machinery.

Quantitative Data

Table 1: Cytotoxicity of Duocarmycin Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (pM) | Reference |

| Duocarmycin SA | Molm-14 (AML) | 11.12 | |

| Duocarmycin SA | HL-60 (AML) | 122.7 | |

| Duocarmycin A | HeLa S3 | 0.69 | |

| CBI-indole2 | Murine and Human Solid Cancer Cell Lines | Potent antiproliferative activity in the pM to low nM range |

Note: The data presented are for analogs of this compound and are intended to be representative of the potency of this class of compounds.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of DNA alkylating agents like this compound.

4.1. DNA Alkylation Assay (Based on Thermal Cleavage)

This assay is used to determine the sequence specificity of DNA alkylation.

-

DNA Labeling: A DNA fragment with a known sequence is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent tag.

-

Drug Incubation: The labeled DNA is incubated with varying concentrations of this compound for a specified time to allow for DNA alkylation.

-

Thermal Cleavage: The reaction mixture is heated (typically at 90-100°C) in the presence of piperidine. This treatment specifically cleaves the DNA backbone at the site of adenine alkylation.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The gel is visualized by autoradiography or fluorescence imaging. The pattern of cleaved fragments reveals the specific adenine residues that were alkylated by the compound.

4.2. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the compound on cell proliferation and viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized.

-

CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to measure ATP levels, which correlate with cell viability.

-

-

Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

-

Analysis: The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

4.3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound at a concentration known to induce a biological effect (e.g., near the IC50 value) for various time points.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the dye is directly proportional to the DNA content.

-

Analysis: The data is analyzed using cell cycle analysis software to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.4. Western Blot Analysis for DDR Proteins

This technique is used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.

-

Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of DDR proteins (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-γH2AX).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative level of protein activation.

Below is a workflow diagram for a typical Western blot experiment to analyze DDR protein activation.

Caption: A typical experimental workflow for Western blot analysis of DDR proteins.

Conclusion

This compound is a potent DNA alkylating agent with a well-defined mechanism of action that makes it a highly effective cytotoxic payload for ADCs. Its ability to cause sequence-selective DNA damage triggers a robust DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other similar DNA-damaging agents in the context of cancer drug development. A thorough understanding of its molecular and cellular effects is paramount for its successful application in targeted cancer therapies.

References

- 1. Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)-CC-1065 and related agents: alkylation site models that accommodate the offset AT-rich adenine N3 alkylation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-CBI-CDPI2: A Potent CC-1065 Analog for Advanced Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-CBI-CDPI2 is a synthetic analog of the potent, naturally occurring antitumor antibiotic CC-1065. This technical guide provides a comprehensive overview of this compound, focusing on its design, mechanism of action, synthesis, and biological activity. By incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit, this compound exhibits enhanced chemical stability and biological potency compared to its natural predecessor. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative cytotoxicity data, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, facilitating further investigation and development of this promising class of DNA-alkylating agents.

Introduction: The Legacy of CC-1065 and the Advent of Synthetic Analogs

CC-1065, a natural product isolated from Streptomyces zelensis, is an exceptionally potent antitumor agent that exerts its cytotoxic effects through a sequence-selective alkylation of DNA.[1][2] The unique mechanism of action, involving covalent bonding to the N3 position of adenine in the minor groove of DNA, has made it a compelling target for synthetic and medicinal chemistry efforts.[3][4] However, the inherent chemical instability of CC-1065's cyclopropylpyrroloindole (CPI) subunit has prompted the rational design and synthesis of more stable and potent analogs.

One of the most successful strategies has been the replacement of the CPI subunit with the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety. This modification leads to compounds with enhanced stability and, consequently, greater biological activity. This compound is a prominent example of such an analog, featuring the CBI alkylating unit linked to a dimer of 3-carbamoyl-1,2-dihydro-3H-pyrrolo[3,2-e]indole (CDPI), which serves as the DNA binding domain.

Mechanism of Action: DNA Alkylation and Cellular Consequences

The primary mechanism of action of this compound, like CC-1065, is the sequence-selective alkylation of duplex DNA. The CDPI dimer portion of the molecule recognizes and binds to AT-rich sequences in the minor groove of DNA. This non-covalent binding event positions the electrophilic cyclopropane of the CBI subunit in close proximity to the N3 of adenine, facilitating a covalent bond formation.[3]

This irreversible DNA alkylation creates a lesion that interferes with fundamental cellular processes such as DNA replication and transcription. The cellular response to this DNA damage is complex and involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis.

Signaling Pathway of this compound-induced Cell Death

The formation of bulky DNA adducts by this compound triggers a cascade of signaling events characteristic of the DNA damage response. The primary sensors of this type of DNA lesion are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.

References

The Biological Activity of (+)-CBI-CDPI2: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Mechanism of Action, Cytotoxicity, and Therapeutic Potential of a Potent DNA Alkylating Agent

Introduction

(+)-CBI-CDPI2 is a synthetically derived, enhanced functional analog of the natural product CC-1065.[1] It belongs to a class of exceptionally potent DNA alkylating agents that have garnered significant interest in the field of oncology for their potential as payloads in antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of the biological activity of this compound and its closely related analogs, focusing on its mechanism of action, available quantitative cytotoxicity data, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound and its parent compound, CC-1065, is the sequence-selective alkylation of DNA.[2] This process involves several key steps that ultimately lead to cell cycle arrest and apoptosis.

-

Minor Groove Binding: The molecule preferentially binds to the minor groove of duplex DNA, showing a high affinity for AT-rich sequences.[2]

-

Conformational Change and Activation: Upon binding, a conformational change is induced in the drug, which activates its cyclopropane ring for nucleophilic attack.

-

Adenine N3 Alkylation: The activated cyclopropane ring then covalently bonds to the N3 position of an adenine base.[2]

-

DNA Strand Distortion: This alkylation event causes a significant distortion of the DNA helix, interfering with the binding of DNA-processing enzymes.

-

Inhibition of DNA Replication and Transcription: The presence of the bulky adduct on the DNA template effectively halts the processes of DNA replication and transcription.

-

Induction of Apoptosis: The extensive DNA damage triggers cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, ultimately lead to programmed cell death (apoptosis).

Quantitative Biological Activity

| Compound | Cell Line | IC50 (nM) | Reference |

| Hydroxyl Precursor 1 | U937 | 0.6 | Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575. |

| Hydroxyl Precursor 2 | U937 | 0.1 | Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575. |

| Glucuronide Derivative 3 (from 1) | U937 | 1.4 | Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575. |

| Glucuronide Derivative 4 (from 2) | U937 | 0.6 | Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575. |

| Biotinylated CBI-bearing CC-1065 analogue | U937 | 0.7 | Wang, Y., et al. (2002). Synthesis and cytotoxicity of a biotinylated CC-1065 analogue. BMC Chemical Biology, 2(1), 1. |

Experimental Protocols

The determination of the cytotoxic activity of this compound and its analogues typically involves in vitro cell viability or cytotoxicity assays. While specific, detailed protocols for the exact experiments cited are not fully disclosed in the publications, a general methodology based on standard practices for evaluating cytotoxic agents is presented below.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a typical workflow for determining the IC50 value of a cytotoxic compound using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell line (e.g., U937)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or analogue, dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound dose) and untreated controls.

-

Incubation: Incubate the treated plates for a period that allows for the compound to exert its effect (typically 48 to 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent DNA alkylating agent with a well-defined mechanism of action that leads to cancer cell death. The available data from closely related analogues demonstrate its exceptional cytotoxicity in the nanomolar to picomolar range, highlighting its potential as a payload for targeted cancer therapies such as ADCs. Further investigation to establish a broader profile of its in vitro and in vivo activity and toxicity is warranted to fully realize its therapeutic promise. The experimental framework provided in this guide offers a starting point for the continued evaluation of this promising anticancer agent.

References

In-Depth Technical Guide to (+)-CBI-CDPI2 (CAS No. 128300-15-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(+)-CBI-CDPI2, with the Chemical Abstracts Service (CAS) number 128300-15-2, is a potent synthetic compound recognized for its DNA alkylating properties. It serves as a critical component, or "payload," in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics. As an enhanced functional analog of the natural product CC-1065, this compound is designed for high cytotoxicity, which is harnessed for selective destruction of cancer cells when delivered by a monoclonal antibody.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128300-15-2 | Internal Database |

| Molecular Formula | C₃₆H₂₈N₆O₄ | Internal Database |

| Molecular Weight | 608.65 g/mol | Internal Database |

| Appearance | Solid Powder | Internal Database |

| Solubility | Soluble in DMSO | Internal Database |

| Storage Conditions | -20°C, dry and dark | Internal Database |

Mechanism of Action: DNA Alkylation and Subsequent Cellular Response

The primary mechanism of action of this compound is the alkylation of DNA. This process involves the covalent bonding of the drug molecule to the DNA, typically in the minor groove. This interaction disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell death.

Upon DNA damage induced by this compound, a cascade of cellular signaling pathways is initiated, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, triggers programmed cell death. Key proteins in this pathway include ATM, ATR, CHK1, and CHK2. DNA alkylating agents like this compound are known to activate this pathway. The DDR can lead to different cellular outcomes depending on the extent of DNA damage and the cellular context.

Apoptosis Signaling Pathway

When DNA damage is too severe for repair, the DDR pathway can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating potentially cancerous cells. DNA alkylating agents can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which leads to the activation of caspases, the executioners of apoptosis.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process that has been detailed in the chemical literature, most notably by the research group of Dale L. Boger. The synthesis involves the construction of the CBI (cyclopropa[c]benz[e]indolone) alkylating subunit and the CDPI₂ DNA-binding subunit, followed by their coupling. Researchers should refer to the original publications for detailed procedures, including reaction conditions, purification methods, and characterization data. A key publication is:

-

Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and ent-(−)-CC-1065. Journal of the American Chemical Society, 110(14), 4796-4807.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the in vitro cytotoxicity of this compound, often as part of an ADC, using a colorimetric MTT assay.[1][2]

Materials:

-

Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

-

Complete cell culture medium

-

This compound or ADC construct

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound or the ADC in complete medium. Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control.

-

Incubation: Incubate the plates for a period relevant to the compound's mechanism of action (typically 72-96 hours for DNA alkylating agents).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.[3][4][5]

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on the Cytotoxicity of (+)-Cbi-cdpi2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of (+)-Cbi-cdpi2, a compound belonging to the duocarmycin class of natural products. Duocarmycins are potent antitumor agents known for their unique mechanism of action involving DNA alkylation. This document summarizes the available data on the cytotoxicity of related CBI (cyclopropylbenz[e]indolone) and duocarmycin analogs, details common experimental protocols for assessing cytotoxicity, and illustrates the putative signaling pathway leading to apoptosis. Due to the limited publicly available data specifically for this compound, this guide draws upon information from closely related analogs to provide a foundational understanding for researchers in the field of drug development.

Introduction to this compound and Duocarmycin Analogs

This compound is a synthetic analog of the duocarmycin family of natural products, which were first isolated from Streptomyces species. These compounds are characterized by a pharmacophore that includes a DNA alkylating moiety and a DNA binding subunit.[1][2] The duocarmycins, including analogs like CC-1065 and seco-CBI, are known for their exceptionally high cytotoxicity against a broad range of cancer cell lines.[3] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a cascade of cellular events that culminate in apoptosis.[3][4] This mode of action makes them effective against both proliferating and quiescent tumor cells. The development of duocarmycin analogs like this compound aims to enhance their therapeutic index by improving tumor-specific delivery and reducing off-target toxicities.

Quantitative Cytotoxicity Data of Related CBI Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indole-CBI (1) | HL60 | Promyelocytic Leukemia | ~0.004 | |

| Indole-CBI (1) | Jurkat | T-cell Leukemia | ~0.005 | |

| Indole-CBI (1) | HCT116 | Colon Carcinoma | ~0.006 | |

| Indole-CBI (1) | HeLa | Cervical Carcinoma | ~0.003 | |

| Indole-CBI (1) | Raji | Burkitt's Lymphoma | ~0.004 | |

| seco-CBI-dimer TDC | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Efficacious in xenograft models | |

| seco-CBI-dimer TDC | BJAB | Burkitt's Lymphoma | Efficacious in xenograft models |

Note: The cytotoxic potency of these compounds is often in the nanomolar to picomolar range, highlighting their significant antitumor activity. The variation in IC50 values across different cell lines can be attributed to factors such as differences in DNA repair mechanisms and cell permeability.

Experimental Protocols for Cytotoxicity Assessment

The following protocols are standard methods used to evaluate the in vitro cytotoxicity of anticancer compounds and are representative of the techniques likely employed in the preliminary studies of this compound.

Cell Culture

Human cancer cell lines are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (or analog) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (or analog)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for assessing its cytotoxicity.

Conclusion

The preliminary data on compounds structurally related to this compound strongly suggest that it is a highly potent cytotoxic agent with a mechanism of action centered on DNA alkylation and the subsequent induction of apoptosis. The provided experimental protocols offer a standard framework for the in vitro evaluation of this and other novel anticancer compounds. Further studies are warranted to elucidate the precise cytotoxic profile of this compound against a comprehensive panel of cancer cell lines and to explore its therapeutic potential in preclinical models. The visualization of the experimental workflow and the proposed signaling pathway serves as a valuable resource for researchers investigating this promising class of antitumor agents.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of (+)-Cbi-cdpi2 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and applications of (+)-Cbi-cdpi2, a potent DNA alkylating agent and a valuable payload for antibody-drug conjugates (ADCs). Detailed protocols for its chemical synthesis and conjugation to monoclonal antibodies are provided to facilitate its use in research and drug development.

Introduction

This compound is a synthetic analogue of the potent antitumor antibiotic (+)-CC-1065. It consists of a cyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit linked to a dimer of 1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylic acid (CDPI2) which serves as a DNA binding domain. The CBI moiety is responsible for the molecule's potent cytotoxic activity through sequence-selective alkylation of DNA. This unique mechanism of action has made this compound a subject of significant interest in cancer research, particularly as a payload for the development of targeted ADCs.

Data Presentation

Cytotoxicity of Duocarmycin Analogs

The following table summarizes the in vitro cytotoxicity of various duocarmycin analogs, including compounds related to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Analog | Cell Line | IC50 (pM) | Reference |

| (+)-Duocarmycin SA | L1210 | 10 | [1] |

| (+)-CC-1065 | L1210 | 20 | [2] |

| This compound | L1210 | 20 | [2] |

| seco-CBI-TMI | K562 | Sub-micromolar | [1] |

| seco-Amino-CBI Analog | B16 | Sub-micromolar | [1] |

| seco-Hydroxy-CBI Analog | L1210 | Sub-micromolar | |

| SYD985 (Trastuzumab-duocarmazine) | SK-BR-3 (HER2 3+) | 30 | |

| SYD985 (Trastuzumab-duocarmazine) | SK-OV-3 (HER2 2+) | 110 | |

| SYD985 (Trastuzumab-duocarmazine) | SW620 (HER2 0/1+) | >10,000 |

Experimental Protocols

I. Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the asymmetric synthesis of the CBI alkylating subunit and the synthesis of the CDPI2 DNA binding subunit, followed by their coupling. The following protocol is a composite based on the pioneering work of Boger and colleagues.

A. Asymmetric Synthesis of (+)-N-Boc-CBI (8)

A detailed, step-by-step synthesis for (+)-N-Boc-CBI has been described, starting from commercially available materials. A key step involves the asymmetric synthesis of the 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) core. An efficient route involves the treatment of an iodo-epoxide intermediate with a Grignard reagent to induce a selective metal-halogen exchange and subsequent intramolecular cyclization, affording the optically pure alcohol precursor to N-Boc-CBI in high yield and enantiomeric excess. Direct transannular spirocyclization of the derived intermediate provides N-Boc-CBI.

B. Synthesis of the CDPI2 Dimer

The synthesis of the CDPI2 DNA binding subunit involves the preparation of the monomeric N-Boc-CDPI unit, followed by its dimerization.

C. Coupling of (+)-N-Boc-CBI with the CDPI2 Dimer

-

Deprotection of (+)-N-Boc-CBI: A solution of (+)-N-Boc-CBI (1.0 eq) in a suitable solvent (e.g., ethyl acetate) is treated with 4 N HCl at -78 °C for 30 minutes, then warmed to room temperature for 30 minutes. The solvent and excess HCl are removed under a stream of nitrogen.

-

Amide Coupling: The resulting CBI hydrochloride salt is dissolved in anhydrous DMF. To this solution are added the CDPI2 dimer (1.1 eq) and a coupling agent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) (3.0 eq). The reaction mixture is stirred at room temperature for 20 hours.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

II. Preparation of a this compound-based Antibody-Drug Conjugate (ADC)

This protocol describes a general method for the conjugation of a maleimide-functionalized this compound derivative to a monoclonal antibody via thiol-maleimide chemistry.

A. Preparation of Maleimide-functionalized this compound

A linker with a terminal maleimide group is first coupled to the this compound payload. This typically involves reacting the hydroxyl group of the CBI moiety with a linker containing a suitable activating group.

B. Antibody Reduction

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Add a 10-20 fold molar excess of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.

-

Incubate the mixture at 37 °C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).

C. Conjugation Reaction

-

Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the conjugation buffer.

-

Dissolve the maleimide-functionalized this compound in a minimal amount of an organic solvent like DMSO.

-

Add the linker-payload solution to the reduced antibody solution with gentle mixing. A typical molar ratio is 5-10 moles of linker-payload per mole of antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

D. Purification and Characterization of the ADC

-

Purify the ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The CDPI2 subunit binds to the minor groove of DNA, positioning the electrophilic cyclopropane of the CBI moiety for nucleophilic attack by the N3 position of adenine bases in AT-rich sequences. This covalent modification of DNA leads to the formation of DNA adducts, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

The DNA damage induced by this compound activates a complex cellular response. The DNA damage response (DDR) pathway is initiated, leading to the activation of checkpoint kinases such as ATM and ATR. These kinases phosphorylate a cascade of downstream targets, including p53, which in turn can induce cell cycle arrest to allow for DNA repair. If the DNA damage is too extensive to be repaired, the apoptotic pathway is initiated. This involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3, leading to the cleavage of cellular proteins and the orchestrated dismantling of the cell.

Visualizations

Caption: Synthetic workflow for the total synthesis of this compound.

Caption: Signaling pathway of this compound induced DNA damage and apoptosis.

Caption: Experimental workflow for the preparation of a this compound ADC.

References

- 1. A novel class of in vivo active anticancer agents: achiral seco-amino- and seco-hydroxycyclopropylbenz[e]indolone (seco-CBI) analogues of the duocarmycins and CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (+)-Cbi-cdpi2 in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cyclopropa[c]benz[e]indol-4-one-co-di-1H-pyrrole-2-carboxamide (abbreviated as (+)-Cbi-cdpi2) is a highly potent synthetic analog of the natural product CC-1065. It functions as a DNA minor groove alkylating agent, making it an attractive payload for the development of antibody-drug conjugates (ADCs). Its mechanism of action involves the sequence-selective alkylation of DNA, leading to apoptotic cell death. This document provides detailed application notes and protocols for the utilization of this compound as a cytotoxic payload in ADCs.

Mechanism of Action

This compound exerts its cytotoxic effect through a well-defined mechanism of action. As a DNA alkylating agent, it covalently binds to the N3 position of adenine within the minor groove of DNA. This interaction is highly sequence-specific, which contributes to its potency. The formation of the covalent adduct disrupts DNA replication and transcription, ultimately triggering apoptosis and cell death. The high potency of this compound allows for effective cell killing even at low concentrations, a desirable characteristic for an ADC payload.

ADC [label="ADC Targeting\nTumor Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="Internalization via\nReceptor-Mediated Endocytosis"]; Lysosome [label="Lysosomal Trafficking"]; Cleavage [label="Linker Cleavage\n(if applicable)"]; Release [label="this compound\nPayload Release"]; DNA_Binding [label="Binding to\nDNA Minor Groove"]; Alkylation [label="Sequence-Selective\nAlkylation of Adenine (N3)"]; DNA_Damage [label="DNA Damage and\nReplication/Transcription Block"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ADC -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> Release; Release -> DNA_Binding; DNA_Binding -> Alkylation; Alkylation -> DNA_Damage; DNA_Damage -> Apoptosis; }

Figure 1: General signaling pathway of an ADC utilizing this compound.Data Presentation

Due to the proprietary nature of many ADC development programs, specific quantitative data for a given this compound ADC is not always publicly available. The following tables represent illustrative data based on typical performance characteristics of potent DNA alkylating agents in ADC formats.

Table 1: Illustrative In Vitro Cytotoxicity of a Trastuzumab-(+)-Cbi-cdpi2 ADC

| Cell Line | Target Antigen (HER2) Expression | IC50 (ng/mL) |

| SK-BR-3 | High | 0.1 - 1.0 |

| NCI-N87 | High | 0.5 - 5.0 |

| BT-474 | Moderate | 5.0 - 20.0 |

| MDA-MB-231 | Low/Negative | >1000 |

| MCF-7 | Low/Negative | >1000 |

Table 2: Illustrative In Vivo Efficacy in a HER2-Positive Xenograft Model (NCI-N87)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Once weekly x 3 | 0 |

| Non-targeting ADC | 3 | Once weekly x 3 | <10 |

| Trastuzumab | 10 | Once weekly x 3 | 40-60 |

| Trastuzumab-(+)-Cbi-cdpi2 ADC | 1 | Once weekly x 3 | 80-95 |

| Trastuzumab-(+)-Cbi-cdpi2 ADC | 3 | Single Dose | >95 (with tumor regression) |

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Activated this compound Linker-Payload

This protocol describes a general method for preparing a this compound derivative that can be conjugated to a thiol group on an antibody.

CBI [label="this compound\nCore Synthesis"]; Linker_Intro [label="Introduction of a\nLinker with a\nProtected Amine"]; Deprotection [label="Amine\nDeprotection"]; Maleimide_Coupling [label="Coupling with\nMaleimide-NHS Ester"]; Purification [label="Purification\n(HPLC)"]; Final_Product [label="Maleimide-Activated\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

CBI -> Linker_Intro; Linker_Intro -> Deprotection; Deprotection -> Maleimide_Coupling; Maleimide_Coupling -> Purification; Purification -> Final_Product; }

Figure 2: Workflow for the synthesis of a maleimide-activated this compound.Materials:

-

This compound with a suitable functional group for linker attachment (e.g., an amine or hydroxyl group).

-

A heterobifunctional linker with a protected amine and an NHS ester (e.g., Boc-NH-PEGn-COOH).

-

Maleimide-NHS ester.

-

Coupling reagents (e.g., HATU, DIPEA).

-

Deprotection reagents (e.g., TFA).

-

Anhydrous solvents (DMF, DCM).

-

HPLC for purification.

Procedure:

-

Linker Attachment: Dissolve this compound in anhydrous DMF. Add the Boc-protected linker, HATU, and DIPEA. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

-

Purification: Once the reaction is complete, purify the product by reverse-phase HPLC.

-

Deprotection: Dissolve the purified product in a solution of TFA in DCM (e.g., 20% TFA). Stir at room temperature for 1-2 hours.

-

Maleimide Coupling: Neutralize the reaction mixture and couple the deprotected amine with a maleimide-NHS ester in the presence of a non-nucleophilic base like DIPEA.

-

Final Purification: Purify the final maleimide-activated this compound linker-payload by reverse-phase HPLC. Characterize by LC-MS and NMR.

Protocol 2: Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the maleimide-activated this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2).

-

Reducing agent (e.g., TCEP).

-

Maleimide-activated this compound linker-payload.

-

Quenching agent (e.g., N-acetylcysteine).

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

-

Antibody Reduction: Treat the antibody solution with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column.

-

Conjugation: Immediately add the maleimide-activated this compound (typically in a 5-10 molar excess over the antibody) to the reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

Purification: Purify the ADC by SEC to remove unconjugated payload and other small molecules.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or UV-Vis spectroscopy, and for aggregation using SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the this compound ADC in cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines.

-

Complete cell culture medium.

-

This compound ADC, non-targeting control ADC, and unconjugated antibody.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.

-

Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the treatments to the cells.

-

Incubation: Incubate the plate for 72-120 hours.

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) and plot the cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of a this compound ADC in a mouse xenograft model.

Cell_Implantation [label="Implantation of\nTumor Cells into\nImmunocompromised Mice"]; Tumor_Growth [label="Tumor Growth to\nPre-determined Size\n(e.g., 100-200 mm³)"]; Randomization [label="Randomization of Mice\ninto Treatment Groups"]; Treatment [label="ADC Administration\n(e.g., IV injection)"]; Monitoring [label="Monitoring of Tumor Volume\nand Body Weight"]; Endpoint [label="Endpoint Analysis:\nTumor Growth Inhibition,\nRegression, Survival"];

Cell_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

Figure 3: Workflow for an in vivo xenograft efficacy study.Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor cells for implantation.

-

This compound ADC, vehicle control, and other control articles.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a mean size of 100-200 mm³.

-

Randomization: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, non-targeting ADC, and this compound ADC at various doses).

-

Treatment: Administer the treatments as a single dose or in a multi-dosing schedule via intravenous (IV) injection.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a pre-determined size, or it can be continued to assess tumor regression and survival.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each group and perform statistical analysis.

Conclusion

This compound is a promising payload for the development of highly potent and specific ADCs. The protocols provided herein offer a foundational framework for the synthesis, conjugation, and evaluation of this compound-based ADCs. Researchers should optimize these protocols for their specific antibody, linker, and target system to achieve the best therapeutic outcome. Careful characterization and rigorous in vitro and in vivo testing are crucial for the successful development of these next-generation cancer therapeutics.

Application Notes and Protocols for (+)-Cbi-cdpi2 Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This approach allows for the selective delivery of highly potent drugs to cancer cells, thereby increasing efficacy while minimizing systemic toxicity.[1] The duocarmycin family of natural products, and their synthetic analogues such as cyclopropabenzindoles (CBI), are exceptionally potent DNA alkylating agents that have garnered significant interest as ADC payloads.[2] Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to cell death and is effective against both dividing and non-dividing cells.

This document provides detailed application notes and protocols for the conjugation of the CBI-based payload, (+)-Cbi-cdpi2, to monoclonal antibodies. It covers the conjugation chemistry, purification of the resulting ADC, and characterization methods to ensure quality and consistency.

Mechanism of Action of this compound ADCs

The therapeutic action of a this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the monoclonal antibody component of the ADC. This binding event triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active this compound payload. The released drug can then translocate to the nucleus, where it binds to the minor groove of DNA and induces alkylation, leading to DNA damage and ultimately apoptosis (programmed cell death).

References

Application Notes and Protocols for In Vitro Studies of (+)-Cbi-cdpi2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cbi-cdpi2 is a synthetic analog of the potent antitumor antibiotic CC-1065. As a DNA alkylating agent, it is of significant interest for its potential as a cytotoxic payload in antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, focusing on its mechanism of action as a DNA damaging agent. The protocols outlined below are foundational for characterizing its cytotoxic and cytostatic effects on cancer cell lines.

Disclaimer: Publicly available in vitro data specifically for this compound is limited. The quantitative data and specific mechanistic details provided herein are based on studies of its parent compound, CC-1065, and its close structural analogs. Researchers are advised to generate specific data for this compound in their cell lines of interest.

Mechanism of Action

This compound, like its parent compound CC-1065, exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating it, primarily at the N3 position of adenine. This covalent modification of DNA leads to the formation of DNA adducts and can induce interstrand cross-links, which are highly cytotoxic lesions[1][2]. The resulting DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). The DDR activation leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis[3]. Key signaling pathways involved in the DDR include the ATM/ATR-Chk1/Chk2 and p53 pathways[4].

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of CC-1065 analogs in various cancer cell lines. This data provides an expected range of potency for this compound.

Table 1: In Vitro Cytotoxicity of CC-1065 Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| Biotinylated CBI-bearing CC-1065 analogue | U937 (human leukemia) | 0.7 | [5] |

| CBI-bearing CC-1065 analogue 1 | U937 (human leukemia) | 0.6 | |

| CBI-bearing CC-1065 analogue 2 | U937 (human leukemia) | 0.1 | |

| Glucuronide of analogue 1 | U937 (human leukemia) | 1.4 | |

| Glucuronide of analogue 2 | U937 (human leukemia) | 0.6 |

Experimental Protocols

A systematic in vitro evaluation of this compound should include assessment of its cytotoxicity, its effect on cell cycle progression, and its ability to induce apoptosis.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. Based on studies with CC-1065, a block in the S and G2/M phases is expected.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 60-70% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for 24, 48, and 72 hours. Include a vehicle control.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of DDR and Apoptosis Markers

This protocol examines the molecular changes induced by this compound.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells and determine protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in protein expression levels relative to the loading control.

References

- 1. Does the antitumor cyclopropylpyrroloindole antibiotic CC-1065 cross-link DNA in tumor cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry, mechanism of action and biological properties of CC-1065, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle effects of CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of (+)-Cbi-cdpi2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (+)-Cbi-cdpi2, a potent DNA alkylating agent. The following protocols are intended as a guide and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for the development of chiral drugs like this compound. Chiral HPLC is the primary method for separating and quantifying the enantiomers of Cbi-cdpi2.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (+) and (-) enantiomers of Cbi-cdpi2 to determine the enantiomeric excess (% ee) of the desired (+)-enantiomer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating enantiomers of complex heterocyclic molecules.[1]

Materials:

-

This compound sample

-

HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

-

Additives (optional, for peak shape improvement): Trifluoroacetic acid (TFA) for acidic compounds, Diethylamine (DEA) for basic compounds.[1]

Procedure:

-

Column Selection: Start with a polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD.[1]

-

Mobile Phase Screening:

-

Normal Phase: A common starting point is a mixture of n-Hexane and an alcohol (IPA or EtOH). Begin with a ratio of 90:10 (v/v) n-Hexane:IPA.

-

Polar Organic Mode: Use mixtures of ACN and an alcohol (MeOH or EtOH).

-

Reversed Phase: Use mixtures of water (with a buffer like ammonium bicarbonate) and an organic modifier (ACN or MeOH).

-

-

Method Development and Optimization:

-

Inject a racemic mixture of Cbi-cdpi2 to develop the separation method.

-

If separation is not achieved, vary the alcohol content in the mobile phase.

-

Screen different alcohol modifiers (e.g., switch from IPA to EtOH).

-

If peak tailing is observed, add a small amount of an appropriate additive to the mobile phase (e.g., 0.1% TFA or DEA).[1]

-

Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve resolution and analysis time.

-

-

Sample Analysis:

-

Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).

-

Inject the sample onto the equilibrated HPLC system.

-

Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (+) and (-) enantiomers based on the injection of a reference standard if available, or by comparing the peak areas in a sample enriched with the desired enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

-

Data Presentation:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralcel® OD-H | Chiralpak® AD | Chiralpak® IA |

| Mobile Phase | n-Hexane:IPA (90:10) | n-Hexane:EtOH (80:20) | ACN:MeOH (50:50) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 30 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Retention Time (+) | e.g., 8.5 min | e.g., 10.2 min | e.g., 6.8 min |

| Retention Time (-) | e.g., 9.8 min | e.g., 11.5 min | e.g., 7.5 min |

| Resolution (Rs) | e.g., > 1.5 | e.g., > 2.0 | e.g., > 1.8 |

| Enantiomeric Excess | Calculated % ee | Calculated % ee | Calculated % ee |

Note: The values in the table are examples and need to be determined experimentally.

References

Application Notes and Protocols for (+)-Cbi-cdpi2: A Tool for DNA Repair Research

Introduction

(+)-Cbi-cdpi2 is a potent DNA alkylating agent and a functional analog of the natural product CC-1065. Belonging to the cyclopropylpyrroloindole (CPI) family, it exerts its biological effects by binding to the minor groove of DNA and alkylating the N3 position of adenine, leading to significant DNA damage. This property makes this compound a valuable tool for researchers studying DNA repair mechanisms, DNA damage response (DDR), and for the development of novel anticancer therapies. As a toxin payload in antibody-drug conjugates (ADCs), it also holds promise for targeted cancer treatment.

These application notes provide an overview of the use of this compound in DNA repair studies, including its mechanism of action, protocols for key experiments, and expected outcomes. While specific quantitative data for this compound is not extensively available in public literature, the information presented here is based on the well-characterized activities of its parent compound, CC-1065, and its analogs.

Mechanism of Action

This compound functions as a DNA alkylating agent. Its cyclopropyl moiety is key to its reactivity. Upon binding to the minor groove of AT-rich sequences in DNA, the strained cyclopropane ring opens and forms a covalent bond with the N3 position of an adenine base. This creates a bulky DNA adduct that distorts the DNA helix, stalls DNA replication and transcription, and triggers the cellular DNA damage response. The resulting DNA lesions can lead to cell cycle arrest, apoptosis, or senescence, depending on the cell type and its DNA repair capacity.

Data Presentation

The following table summarizes the cytotoxic activity of CC-1065 analogs, U-73,975 and U-77,779, in various human cancer cell lines. This data provides an expected range of potency for compounds in the CPI class, including this compound. The cytotoxicity is presented as the concentration required for a 1-log cell kill (equivalent to a 90% reduction in cell survival).

| Cell Line | Cancer Type | U-73,975 (pM) | U-77,779 (pM) |

| BE | Colon Carcinoma | 20-60 | 1-20 |

| HT-29 | Colon Carcinoma | 20-60 | 1-20 |

| HuTu-80 | Duodenal Carcinoma | 20-60 | 1-20 |

| A549 | Lung Carcinoma | 20-60 | 1-20 |

| HCT-116 | Colon Carcinoma | 20-60 | 1-20 |

| MCF-7 | Breast Carcinoma | 20-60 | 1-20 |

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on DNA damage and cell viability.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

For CellTiter-Glo® assay:

-

Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus, the number of viable cells.

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Analysis by Comet Assay (Single Cell Gel Electrophoresis)

This assay visualizes and quantifies DNA strand breaks in individual cells.

Materials:

-

Cells treated with this compound

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 2-6 hours).

-

Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail moment, or percentage of DNA in the tail).

Western Blot Analysis of DNA Damage Response Proteins

This protocol assesses the activation of key proteins in DNA damage signaling pathways.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against DDR proteins (e.g., γH2AX, p-ATM, p-CHK1, p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Application Notes and Protocols: (+)-Cbi-cdpi2 in Cancer Research